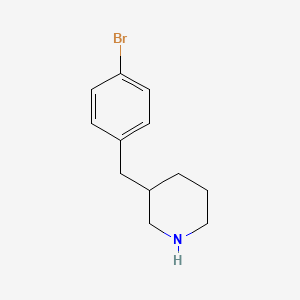
3-(4-Bromobenzyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromobenzyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzyl)piperidine typically involves the bromination of 3-(4-aminophenyl)piperidine followed by a diazo reaction. The process can be summarized as follows:
Diazo Reaction: S-3-(4-aminophenyl)piperidine is reacted with nitrous acid to generate an intermediate compound.
Bromination Reaction: The intermediate compound is then subjected to bromination using a bromide source to produce the target compound, this compound.
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing production costs. The reaction conditions are carefully controlled to achieve the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: The piperidine ring can participate in cyclization reactions, forming more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylpiperidine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
3-(4-Bromobenzyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities
Biological Research: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate signaling pathways such as NF-κB, PI3K/Akt, and JNK/p38-MAPK, which are involved in cell proliferation, apoptosis, and inflammation. By targeting these pathways, the compound can exert its therapeutic effects, including anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine derivative with anti-inflammatory and anticancer activities.
Berberine: A piperidine alkaloid with antimicrobial and anticancer properties.
Uniqueness of 3-(4-Bromobenzyl)piperidine
This structural feature distinguishes it from other piperidine derivatives and contributes to its diverse biological activities .
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H16BrN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2 |
InChI Key |
GWFAWWSALMDGHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















